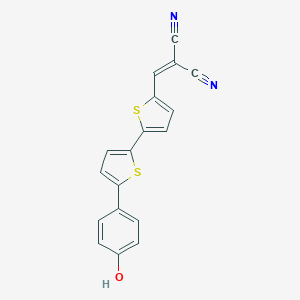
2-((5'-(4-Hydroxyphenyl)-2,2'-bithiophen-5-yl)methylene)malononitrile
Übersicht
Beschreibung
The compound “2-((5’-(4-Hydroxyphenyl)-2,2’-bithiophen-5-yl)methylene)malononitrile” is a chemical compound with a complex structure . It is also known as NIAD-4 . This compound has been used in scientific research, particularly in the field of nanotechnology, organic electronics, and material science.
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups . The exact structure can be determined using various spectroscopic techniques, including NMR spectroscopy .Chemical Reactions Analysis
The compound exhibits interesting emission behavior when solvated in different alcoholic and aprotic solvents . In alcoholic solvents, high solvent viscosity causes an obvious enhancement of fluorescence because of the restriction of torsion of the compound . In aprotic solvents, high solvent polarity leads to a remarkable redshift of the emission spectra suggesting strong solvation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. The compound’s melting point, boiling point, density, molecular formula, and molecular weight can be determined .Wissenschaftliche Forschungsanwendungen
Improvement of Optoelectronic and Photovoltaic Properties
A study highlights the enhancement of optoelectronic and photovoltaic properties in donor–acceptor small molecular oligothiophenes. Through the incorporation of a naphthalenediimide unit, a novel donor material exhibited significant improvements, demonstrating a power conversion efficiency of 3.01% under specific conditions when integrated into solution-processable bulk heterojunction solar cells with PC61BM as an acceptor material (Bobe et al., 2015).
Chlorinated Thiophenes and Tautomeric Properties
Research on chlorinated thiophenes revealed the synthesis and reaction behaviors of hydroxythiophenes, contributing to the understanding of their tautomeric properties. The study also explored the reactions of these compounds with various reagents, providing insights into their structural and reactive nature (Skramstad et al., 2000).
Phototoxic Activities of Thiophenes
A report on two new thiophenes isolated from Echinops latifolius detailed their significant inhibition activities against human cancer cell lines. This study is crucial for understanding the potential therapeutic applications of thiophene derivatives and their effectiveness under specific conditions (Wang et al., 2007).
Electropolymerization of Thiophenes
Research into the electropolymerization of 3,5-dithienylpyridines and their complexes provides valuable insights into their electrochemical properties. This includes the generation of new electrochromic polymers and the identification of stability factors relevant to the copolymers of thiophene and pyridine (Krompiec et al., 2008).
Eigenschaften
IUPAC Name |
2-[[5-[5-(4-hydroxyphenyl)thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2OS2/c19-10-12(11-20)9-15-5-6-17(22-15)18-8-7-16(23-18)13-1-3-14(21)4-2-13/h1-9,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFRZDOQQDHVSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C3=CC=C(S3)C=C(C#N)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30430674 | |
| Record name | NIAD-4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30430674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5'-(4-Hydroxyphenyl)-2,2'-bithiophen-5-yl)methylene)malononitrile | |
CAS RN |
868592-56-7 | |
| Record name | NIAD-4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30430674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



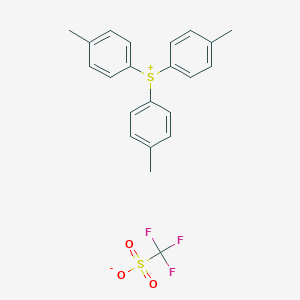
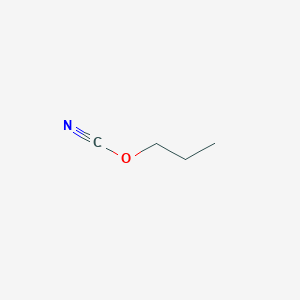
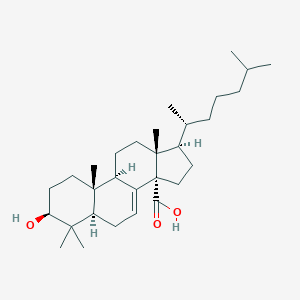
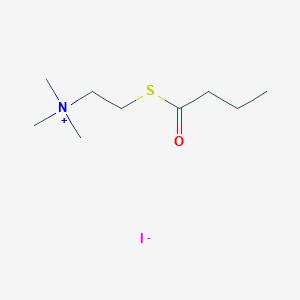
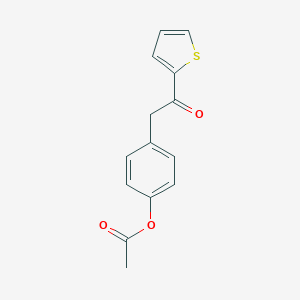
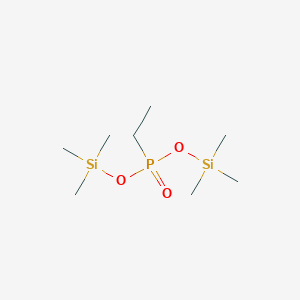
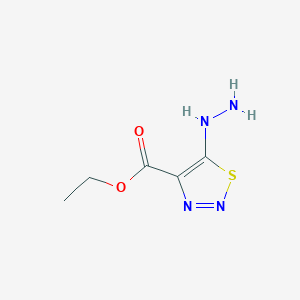
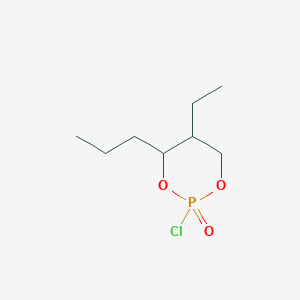
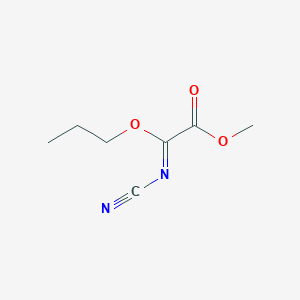
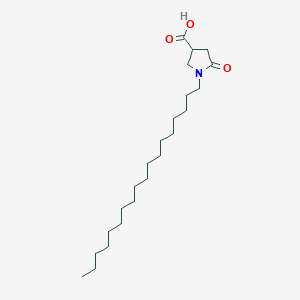
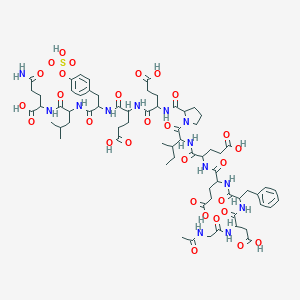


![ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B161163.png)